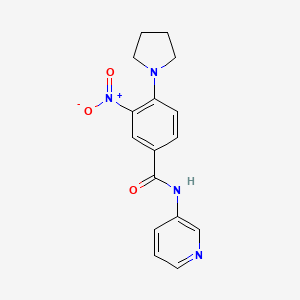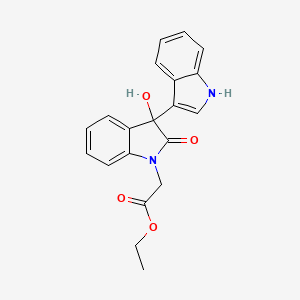
3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide, also known as NPC1161B, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It belongs to the class of benzamide derivatives and has a molecular weight of 337.35 g/mol. The compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide involves the inhibition of HSP90. HSP90 is a chaperone protein that is responsible for the folding and stabilization of various oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins and ultimately results in cancer cell death. 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide binds to the ATP-binding site of HSP90 and prevents its activity. This leads to the degradation of oncogenic proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide works by targeting the HSP90 protein and inhibiting its activity. Inhibition of HSP90 leads to the degradation of oncogenic proteins and ultimately results in cancer cell death. 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide is its potent anti-cancer activity. The compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide has been shown to have minimal toxicity in normal cells, making it a safe and effective treatment option. However, one of the limitations of 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide. One potential direction is the development of novel formulations to improve the solubility of the compound in water. This could improve the efficacy of 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide in vivo and make it a more viable treatment option. Another potential direction is the investigation of the compound's activity in combination with other anti-cancer agents. This could lead to the development of more effective combination therapies for cancer treatment. Finally, further preclinical studies are needed to evaluate the safety and efficacy of 3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide in vivo before it can be used in clinical trials.
Aplicaciones Científicas De Investigación
3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by targeting the heat shock protein 90 (HSP90) and inhibiting its activity. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins and ultimately results in cancer cell death.
Propiedades
IUPAC Name |
3-nitro-N-pyridin-3-yl-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(18-13-4-3-7-17-11-13)12-5-6-14(15(10-12)20(22)23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXRVCJBDSSNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-3-pyridinyl-4-(1-pyrrolidinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4081840.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081848.png)
![methyl [4-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4081859.png)
![2-(5-{1-[acetyl(methyl)amino]cyclopentyl}-1H-tetrazol-1-yl)ethyl 1-naphthylcarbamate](/img/structure/B4081864.png)
![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B4081875.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081877.png)
![2-chloro-N-(3-methyl-1-{4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}butyl)benzamide](/img/structure/B4081879.png)
![2,4-dichloro-N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4081886.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4081894.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-iodobenzamide hydrochloride](/img/structure/B4081904.png)

![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4081913.png)
![2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4081924.png)